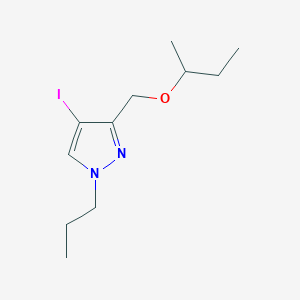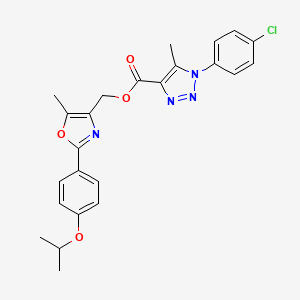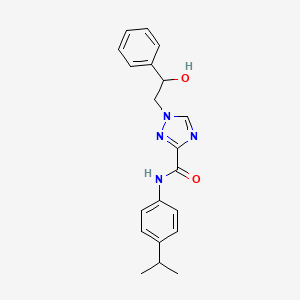
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease and sleeping sickness. This compound was first synthesized in 1965 by Bayer AG, and since then, it has been extensively studied for its pharmacological properties and therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components, leading to parasite death. This compound is activated by nitroreductases, which are enzymes present in the target parasites but not in mammalian cells. The resulting ROS cause DNA damage, lipid peroxidation, and protein oxidation, leading to parasite death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune responses. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is its broad-spectrum antiprotozoal activity, which makes it a valuable tool for studying the biology and pathology of parasitic diseases. However, its use is limited by its toxicity and low selectivity for target parasites, which can lead to adverse effects in mammalian cells. In addition, the high cost of synthesis and purification of this compound can be a limiting factor for its widespread use in research.
Future Directions
Despite its limitations, 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide remains a valuable tool for studying the mechanisms of action of nitrofuran derivatives and their potential therapeutic applications. Future research should focus on developing more selective and less toxic derivatives of this compound that can be used as effective treatments for parasitic diseases. In addition, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential drug targets for the development of new antiprotozoal agents.
Synthesis Methods
The synthesis of 1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves the reaction of 5-nitrofurfural with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with piperidine-4-carboxylic acid to yield this compound. The overall synthesis process is a multi-step reaction that requires careful control of reaction conditions and purification steps to obtain high yields and purity of the final product.
Scientific Research Applications
1-(5-nitrofuran-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been widely used as a research tool to study the mechanisms of action of nitrofuran derivatives and their potential therapeutic applications. It has been shown to have potent antiprotozoal activity against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and sleeping sickness, respectively. In addition, this compound has been investigated for its potential anticancer and antiviral properties.
properties
IUPAC Name |
1-(5-nitrofuran-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c19-12(16-14-15-5-8-24-14)9-3-6-17(7-4-9)13(20)10-1-2-11(23-10)18(21)22/h1-2,5,8-9H,3-4,6-7H2,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVVLUKSVAPVOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)

![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2396590.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2396591.png)



![Methyl 4-[({5-[5-(acetylamino)-3-methylisoxazol-4-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2396599.png)

![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)
